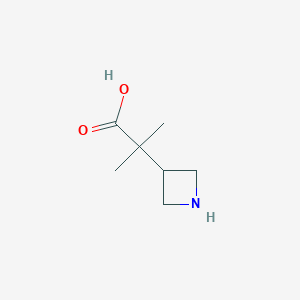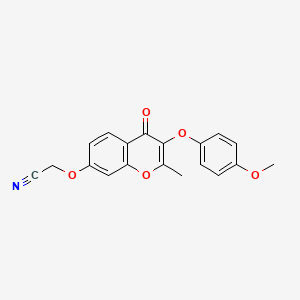
2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of chromen-7-one (also known as coumarin), which is a fragrant organic compound that is used in the manufacture of perfumes, pharmaceuticals, and in some types of optical brighteners . The presence of the methoxyphenoxy group and acetonitrile group could potentially alter the properties of the base chromen-7-one structure, such as its reactivity, polarity, and bioactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-7-one core, followed by the introduction of the methoxyphenoxy and acetonitrile groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-7-one core, with the methoxyphenoxy and acetonitrile groups attached. These groups would likely have a significant impact on the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar acetonitrile group could impact its solubility, melting point, boiling point, and other physical properties .Scientific Research Applications
Synthesis of New Condensed Coumarin Derivatives
This compound has been utilized in the synthesis of new coumarin derivatives, which are important due to their broad range of biological activities. Dekić et al. (2007) demonstrated the synthesis of novel coumarin derivatives by reacting 4-chloro-2-oxo-2H-chromene-3-carbonitrile with various amines, leading to compounds with potential applications in various fields, including medicinal chemistry (Dekić et al., 2007).
Development of Thiazolidin-4-ones
Čačić et al. (2009) described the synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid. These compounds have potential applications in the field of drug discovery and development (Čačić et al., 2009).
Antibacterial Effects and Synthesis of New Derivatives
Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activities. This research indicates the compound's potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis of Amide-containing Coumarin Fluorescent Probes
In the field of chemical sensors, Guo (2013) synthesized amide-containing coumarin fluorescent probes, demonstrating their potential in detecting metal ions, which is crucial in environmental monitoring and biochemistry (Guo, 2013).
Electrochemical Studies
Rheinhardt et al. (2011) conducted a study on the electrochemical reduction of a related coumarin compound, providing insights into the electrochemical behavior of these types of molecules, which can be crucial in fields like material science and electrochemistry (Rheinhardt et al., 2011).
Synthesis and Reaction Studies
Various other studies have focused on the synthesis and reactions of derivatives of this compound, exploring its versatility and applicability in organic synthesis and chemical research. This includes the work by Zhang et al. (2013) on synthesizing 2-pyridone derivatives (Zhang et al., 2013) and Pimenova et al. (2003) on synthesizing and reacting various chromen derivatives (Pimenova et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-19(25-14-5-3-13(22-2)4-6-14)18(21)16-8-7-15(23-10-9-20)11-17(16)24-12/h3-8,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLAYCLNVZBAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

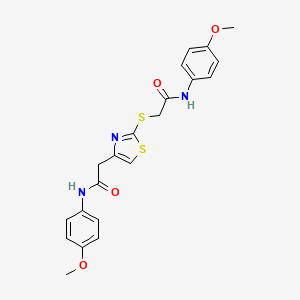

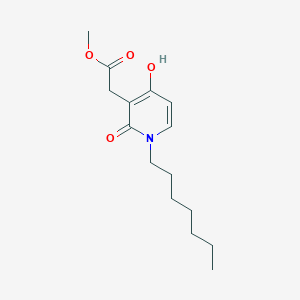
![Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

![(5E)-3-benzyl-5-[(2-cyclohexylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
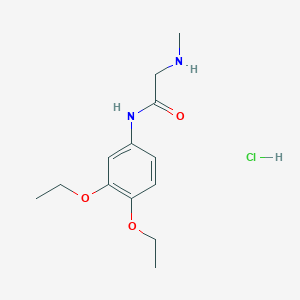
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)
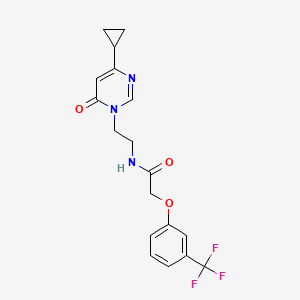
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide](/img/structure/B2477910.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2477911.png)
